N-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are extensively observed in nature and metabolic systems which are vital for living creatures . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Synthesis Analysis
1,2,4-Triazole derivatives can be synthesized using various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazoles have been used in various chemical reactions. For example, they have been used as ligands for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely. For example, some compounds synthesized are thermally stable with decomposition onset temperatures between 147–228 °C .Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives can be complex and depends on the specific derivative. Some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-3-13(20)19-7-5-11(6-8-19)14(21)15-9-12-17-16-10-18(12)4-2/h3,10-11H,1,4-9H2,2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXSBCCKWCUXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CNC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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